REACTION_CXSMILES
|
[CH3:1][C:2]1(C)OC(=O)[CH:5]([C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])[C:4](=[O:15])[O:3]1>CCO>[CH2:2]([O:3][C:4](=[O:15])[CH2:5][C:9](=[O:14])[CH2:10][CH:11]([CH3:12])[CH3:13])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)C(CC(C)C)=O)=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CC(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.315 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |